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molecular formula C15H20ClN3O3 B1599183 tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate CAS No. 551921-02-9

tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate

Cat. No. B1599183
M. Wt: 325.79 g/mol
InChI Key: FTDQBRORZZFGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980903B2

Procedure details

To a stirred ice-cooled solution of tert-butyl 1-piperazinecarboxylate (2.2 g, 12 mmol), triethylamine (3.2 mL, 23 mmol), and 4-dimethylaminopyridine (0.014 g, 0.11 mmol) in DCM (15 mL) was added 6-chloropyridine-3-carbonyl chloride (2.0 g, 11 mmol) in one portion. The resulting mixture was stirred at 0° C. and gradually warmed up to ambient temperature for 20 h. Upon workup, the mixture was subjected to combi-flash column chromatography (methanol/DCM) to give compound 351 (3.3 g, 89% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.46 (1H, d, J=2.0 Hz), 7.74 (1 H, dd, J=8.2, 2.3 Hz), 7.42 (1 H, dd, J=8.2, 0.8 Hz), 3.20-4.02 (8 H, m), 1.48 (9 H, s). LCMS-ESI (POS), M/Z, M+1: Found 326.0.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
methanol DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(N(CC)CC)C.Cl[C:22]1[N:27]=[CH:26][C:25]([C:28](Cl)=[O:29])=[CH:24][CH:23]=1.CO.C(Cl)[Cl:34]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[Cl:34][C:26]1[N:27]=[CH:22][CH:23]=[CH:24][C:25]=1[C:28]([N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]1)=[O:29] |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.2 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.014 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)Cl
Step Three
Name
methanol DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually warmed up to ambient temperature for 20 h
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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